2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid
Overview
Description
2-chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid is a member of thioureas.
Scientific Research Applications
Electrochemical Behavior
- Electrochemical Reduction Mechanism : The study by Mandić, Nigović, and Šimunić (2004) on related azo benzoic acids, including 2-hydroxy-5-sulfophenyl-azo-benzoic acid, reveals insights into the electrochemical reduction mechanism of such compounds. This research highlights the impact of sulfo substituents on the electrochemical behavior and proposes a reduction mechanism leading to amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).
Synthesis and Characterization
- Synthesis and Biological Evaluation : Bhat et al. (2016) synthesized a series of oxadiazole derivatives starting from 3-chloro-2-fluoro benzoic acid, which has structural similarities. These compounds were characterized and evaluated for biological activities, providing a framework for understanding the synthesis and potential applications of related compounds (Bhat et al., 2016).
Biological Activities
- Antibacterial Activity of Schiff Bases : Parekh et al. (2005) investigated the synthesis of Schiff bases derived from 4-aminobenzoic acid, demonstrating their potential as antibacterial agents. This study provides insights into the biological applications of benzoic acid derivatives in combating bacterial strains (Parekh et al., 2005).
- Industrial Process for SGLT2 Inhibitors : Zhang et al. (2022) describe the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an intermediate for SGLT2 inhibitors used in diabetes therapy. This demonstrates the pharmaceutical application of such compounds (Zhang et al., 2022).
Chemical Transformations
- Transformation and Excretion of Drugs : Arita et al. (1970) studied the transformation of metoclopramide, a drug structurally related to benzoic acid derivatives, in rabbits. This research provides insight into how such compounds are metabolized and excreted in biological systems (Arita et al., 1970).
Photodecomposition Studies
- Photodecomposition of Chlorobenzoic Acids : Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, which leads to the replacement of chlorine with hydroxyl and hydrogen. This study is relevant for understanding the environmental degradation of such compounds (Crosby & Leitis, 1969).
properties
Product Name |
2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid |
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Molecular Formula |
C16H13ClN2O4S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-chloro-5-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O4S/c1-23-11-4-2-3-9(7-11)14(20)19-16(24)18-10-5-6-13(17)12(8-10)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
InChI Key |
YJOGCPFPWBFJHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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